2-(トリフルオロメトキシ)フェニルボロン酸

概要

説明

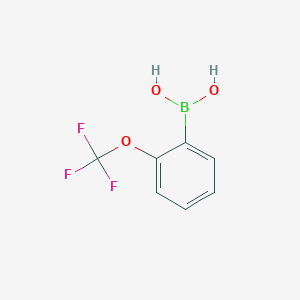

2-(Trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C7H6BF3O3. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenyl ring, which is further bonded to a boronic acid group (-B(OH)2). This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

科学的研究の応用

Synthesis Applications

1. Organic Synthesis

2-(Trifluoromethoxy)phenylboronic acid is widely used as a reagent in various organic reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, making it crucial for synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals .

2. Pharmaceutical Development

The compound has been utilized in the preparation of several biologically active molecules:

- Sodium Channel Blockers : It has been employed in synthesizing biaryl pyrazole carboxamides for treating neuropathic pain .

- Phosphodiesterase Inhibitors : It is also used to prepare imidazo[1,5-a]pyrido[3,2-e]pyrazines as inhibitors of phosphodiesterase 10A, which have potential therapeutic applications .

Polymer Chemistry

2-(Trifluoromethoxy)phenylboronic acid is instrumental in synthesizing polymers and coordination compounds:

- Conjugated Polymers : These polymers have applications in organic solar cells and light-emitting diodes (OLEDs), where their electronic properties can be finely tuned by modifying the boronic acid structure .

- Metal-Organic Frameworks (MOFs) : The compound can be used to create MOFs, which are porous materials with applications in gas storage and separation technologies .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficiency of 2-(Trifluoromethoxy)phenylboronic acid in synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions. The reaction conditions were optimized to achieve high yields (up to 90%) under mild conditions using palladium catalysts .

Case Study 2: Antibacterial Activity

Research highlighted the antibacterial properties of trifluoromethoxy phenylboronic acids against various pathogens, including Escherichia coli and Bacillus cereus. The compound exhibited significant activity against Aspergillus niger, suggesting potential applications in antimicrobial formulations .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | High yields for biaryl compounds |

| Pharmaceutical Development | Sodium channel blockers; PDE inhibitors | Effective against neuropathic pain |

| Polymer Chemistry | Conjugated polymers; MOFs | Applications in OLEDs and gas storage |

| Antibacterial Activity | Treatment formulations | Significant activity against specific bacteria |

作用機序

Target of Action

The primary target of 2-(Trifluoromethoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent in this reaction, which is known for its mild conditions and functional group tolerance .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 2-(Trifluoromethoxy)phenylboronic acid participates in a process known as transmetalation . This process involves the transfer of an organic group (in this case, the 2-(trifluoromethoxy)phenyl group) from boron to palladium . The compound’s trifluoromethoxy group enhances the stability of the boronic acid, making it a suitable reagent for this reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in various biochemical pathways. For instance, it is involved in the synthesis of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines, which are known to be orally active phosphodiesterase 10A inhibitors . These inhibitors play a crucial role in regulating intracellular levels of cyclic nucleotides, which are important secondary messengers in signal transduction pathways .

生化学分析

Biochemical Properties

2-(Trifluoromethoxy)phenylboronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis . The compound interacts with palladium, a transition metal, during this reaction .

Cellular Effects

For instance, some boronic acids can inhibit proteasomes, a type of protein complex that degrades unneeded or damaged proteins in cells .

Molecular Mechanism

The molecular mechanism of 2-(Trifluoromethoxy)phenylboronic acid primarily involves its role in Suzuki-Miyaura cross-coupling reactions . In this reaction, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal, in this case, palladium . This reaction is facilitated by the Lewis acidity of the boronic acid, which is increased by the presence of the trifluoromethoxy group .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(Trifluoromethoxy)phenylboronic acid over time in laboratory settings are not explicitly reported in the literature. Boronic acids are generally stable and easy to handle, which makes them important in organic synthesis .

Metabolic Pathways

Boronic acids are known to participate in various biochemical reactions, including Suzuki-Miyaura cross-coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)phenylboronic acid typically involves the reaction of 2-bromo-1-(trifluoromethoxy)benzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Trifluoromethoxy)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

2-(Trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents like H2O2 or NaBO3 in aqueous or organic solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl or substituted alkene products.

Oxidation: Phenol derivatives.

Substitution: Substituted phenylboronic acids.

類似化合物との比較

Similar Compounds

2-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

4-Methoxyphenylboronic acid: Similar structure but with the methoxy group in the para position.

4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group in the para position.

Uniqueness

2-(Trifluoromethoxy)phenylboronic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis and drug development .

生物活性

2-(Trifluoromethoxy)phenylboronic acid is a compound of increasing interest due to its diverse biological activities, particularly in antimicrobial and catalytic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial properties and potential mechanisms of action.

Chemical Structure and Properties

2-(Trifluoromethoxy)phenylboronic acid features a phenyl ring substituted with a trifluoromethoxy group and a boronic acid functional group. The presence of the trifluoromethoxy group enhances the compound's acidity and reactivity, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that 2-(trifluoromethoxy)phenylboronic acid exhibits significant antimicrobial properties against various pathogens. The following table summarizes key findings regarding its antimicrobial activity:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Moderate antifungal activity | 100 µg/ml |

| Aspergillus niger | Moderate antifungal activity | 100 µg/ml |

| Escherichia coli | Antibacterial activity | Lower MIC than AN2690 (Tavaborole) |

| Bacillus cereus | Antibacterial activity | MIC lower than AN2690 |

The compound has shown moderate antifungal activity against Candida albicans and Aspergillus niger, with complete inhibition observed at higher concentrations. Notably, it also exhibits antibacterial properties against Escherichia coli and Bacillus cereus, with MIC values indicating stronger action compared to other known agents like Tavaborole .

The mechanism by which 2-(trifluoromethoxy)phenylboronic acid exerts its antimicrobial effects is believed to involve the formation of complexes with diols, leading to the disruption of microbial cellular processes. This interaction may facilitate the formation of spiroboronates, similar to the mechanism observed with other boronic acids like Tavaborole, which target leucyl-tRNA synthetase in bacteria and fungi .

Case Studies

- In Vitro Studies : A study conducted using both agar diffusion methods and MIC determinations confirmed the compound's efficacy against various microorganisms. The results indicated that at concentrations of 100 µg/ml, the compound effectively inhibited the growth of both fungal species tested .

- Comparative Analysis : In comparative studies, 2-(trifluoromethoxy)phenylboronic acid was found to have a lower MIC against Bacillus cereus compared to traditional antibiotics, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

- Structural Studies : Structural analysis through docking studies has provided insights into how this compound interacts with microbial enzymes, further elucidating its potential as a drug candidate .

特性

IUPAC Name |

[2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-4-2-1-3-5(6)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJCNTOYZPKURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380411 | |

| Record name | 2-(Trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175676-65-0 | |

| Record name | 2-(Trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。